Dasatinib hydrochloride
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Overview
Description
Dasatinib hydrochloride is a potent tyrosine kinase inhibitor used primarily in the treatment of Philadelphia chromosome-positive leukemias, including chronic myeloid leukemia and acute lymphoblastic leukemia . It is an orally available multikinase inhibitor that targets a spectrum of kinases involved in cancer, including several SRC-family kinases .
Mechanism of Action
Target of Action
Dasatinib hydrochloride is a potent multikinase inhibitor that primarily targets the BCR-ABL tyrosine kinase, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . These targets play a crucial role in the pathogenesis of Philadelphia chromosome-positive (Ph+) leukemias .
Mode of Action
Dasatinib inhibits the active and inactive conformations of the ABL kinase domain . It also blocks the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL chimeric protein . This inhibition halts the proliferation of leukemia cells .
Biochemical Pathways
Dasatinib affects several biochemical pathways due to its broad spectrum of kinase inhibition. It primarily inhibits the BCR-ABL pathway, which is associated with uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of chronic myelogenous leukemia (CML) and 15-30% of acute lymphocytic leukemia (ALL) cases .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .
Result of Action
Dasatinib’s action results in the inhibition of cell duplication, migration, and invasion, triggering apoptosis of tumor cells . It also diminishes the metastatic spread of tumor cells .
Action Environment
Dasatinib’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4, making it susceptible to alteration by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors) . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Biochemical Analysis
Biochemical Properties
Dasatinib hydrochloride targets a broad array of kinases, affecting not only leukemia cells but also immune cells . It inhibits the active and inactive conformations of the ABL kinase domain . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .
Cellular Effects
This compound has been shown to influence NK cell cytotoxicity . Just one hour after dasatinib oral administration a rapid increase of NK, NKT, T and B cells is observed in peripheral blood . It has also been shown to reduce the number of intratumoral regulatory T cells in all tumor types .
Molecular Mechanism
This compound is a potent multikinase inhibitor targeting BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . It inhibits the active and inactive conformations of the ABL kinase domain .
Temporal Effects in Laboratory Settings
Following a single oral administration of dasatinib at a preclinical efficacious dose, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . The time course and extent of the inhibition correlated with the plasma levels of dasatinib in mice .
Dosage Effects in Animal Models
In animal models, dasatinib has shown to slow down the tumor growth of various solid tumor models . The effects of dasatinib vary with different dosages .
Metabolic Pathways
This compound is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . In humans, dasatinib is mainly metabolized by CYP3A4, although flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites .
Transport and Distribution
This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . Oral absorption is not affected by food .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dasatinib hydrochloride is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically begins with the preparation of N-(2-chloro-6-methylphenyl)-2-aminothiazole, which is then coupled with 4-(2-hydroxyethyl)piperazine to form the final product . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium phosphate buffer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The process is optimized to ensure high yield and purity, with stringent quality control measures to monitor the presence of impurities .
Chemical Reactions Analysis
Types of Reactions: Dasatinib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium phosphate buffer, acetonitrile, and various acids and bases for pH adjustments . The conditions often involve controlled temperatures and specific pH levels to ensure optimal reaction rates .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are primarily processed through cytochrome P450 (CYP) enzymes . These metabolites are crucial for the drug’s pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Dasatinib hydrochloride has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying kinase inhibitors . In biology and medicine, it is employed in research on cancer treatment, particularly for its efficacy in treating Philadelphia chromosome-positive leukemias . Industrially, this compound is used in the development of new therapeutic agents and in the study of drug interactions and resistance mechanisms .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dasatinib hydrochloride include imatinib, nilotinib, and bosutinib . These compounds also target tyrosine kinases and are used in the treatment of various leukemias .
Uniqueness: This compound is unique in its ability to inhibit both the active and inactive conformations of the ABL kinase domain, which makes it effective against imatinib-resistant leukemias . Additionally, its broad spectrum of kinase inhibition provides a therapeutic advantage in treating various types of cancer .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCGWICDJYLQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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